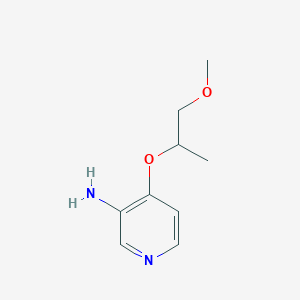

4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Description

4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a pyridine derivative featuring a methoxypropan-2-yl ether group at the 4-position and an amine group at the 3-position of the pyridine ring. The methoxypropan-2-yl group may enhance solubility and metabolic stability compared to bulkier or more polar substituents.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(1-methoxypropan-2-yloxy)pyridin-3-amine |

InChI |

InChI=1S/C9H14N2O2/c1-7(6-12-2)13-9-3-4-11-5-8(9)10/h3-5,7H,6,10H2,1-2H3 |

InChI Key |

VMEVLMIALCMJIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)OC1=C(C=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1-methoxypropan-2-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage .

Industrial Production Methods

In an industrial setting, the production of 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solvents such as dimethylformamide or tetrahydrofuran can enhance the solubility of reactants and improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .

Scientific Research Applications

4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Insights

Ether vs. Thiazole/Tetrahydrofuran Substituents :

Amine Position and Electronic Effects :

Synthetic Accessibility :

- The target compound can likely be synthesized via nucleophilic substitution of 4-chloropyridin-3-amine with 1-methoxypropan-2-ol, similar to methods in .

Biological Activity

4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a synthetic organic compound characterized by a pyridine ring substituted with an amine group and an ether linkage to a methoxypropan-2-yl group. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 182.22 g/mol. This compound has gained attention for its potential biological activities, particularly in antimicrobial and antifungal applications.

The unique structure of 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine contributes to its distinct chemical reactivity. The ether linkage and the positioning of the amine group on the pyridine ring facilitate interactions with various biological targets, including enzymes and receptors.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 182.22 g/mol |

| Structure | Pyridine ring with ether linkage |

| Functional Groups | Amine, Ether |

Antimicrobial and Antifungal Properties

Research indicates that 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine exhibits significant antimicrobial and antifungal properties. Interaction studies suggest that the compound can bind to specific enzymes and receptors, modulating their activity. This modulation may lead to inhibition of microbial growth and enhanced therapeutic effects against various pathogens.

The mechanism of action involves the formation of hydrogen bonds and other non-covalent interactions with molecular targets. These interactions can alter enzyme activity or receptor function, which is crucial for its potential therapeutic applications. The compound's ability to engage with specific molecular targets is critical for understanding its efficacy in drug development.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine was tested against several bacterial strains. Results indicated that this compound exhibited a moderate inhibitory effect on Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the amine group significantly impacted biological activity. For example, methylation at the amine α-carbon was shown to enhance potency against certain bacterial strains by up to 56-fold compared to the parent compound . This finding underscores the importance of chemical modifications in optimizing therapeutic efficacy.

Applications

The potential applications of 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine extend beyond antimicrobial properties. Its unique structural features make it a candidate for further exploration in:

- Drug Development : Targeting resistant bacterial infections.

- Synthetic Chemistry : As a precursor for synthesizing novel derivatives with enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.